molecular formula C22H20N4S2 B4139763 3-imino-5-methyl-10,12-diphenyl-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-4-amine

3-imino-5-methyl-10,12-diphenyl-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-4-amine

Cat. No.: B4139763
M. Wt: 404.6 g/mol
InChI Key: MCDQFFDUGYETJT-UHFFFAOYSA-N
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Description

4-imino-2-methyl-6,8-diphenyl-5,8-dihydro-4H-thiopyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-3(6H)-amine is a complex heterocyclic compound. It features a unique structure that combines thiopyrano, thieno, and pyrimidine rings, making it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-imino-2-methyl-6,8-diphenyl-5,8-dihydro-4H-thiopyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-3(6H)-amine involves multiple steps. One common method includes the reaction of 6-acetyl-3-amino-4-imino-7-methyl-5-phenyl-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine with various electrophilic reagents such as triethyl phosphite, 1,2-dibromoethane, oxalyl chloride, chloroacetyl chloride, and ethyl chloroacetate . These reactions are typically carried out under mild conditions to ensure high yields and regioselectivity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and scale-up processes would apply, involving optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-imino-2-methyl-6,8-diphenyl-5,8-dihydro-4H-thiopyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-3(6H)-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-imino-2-methyl-6,8-diphenyl-5,8-dihydro-4H-thiopyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-3(6H)-amine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.

    Medicine: Preliminary studies suggest it may have anticancer properties, particularly as a CDK2 inhibitor.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-imino-2-methyl-6,8-diphenyl-5,8-dihydro-4H-thiopyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-3(6H)-amine involves its interaction with molecular targets such as CDK2 (cyclin-dependent kinase 2). By inhibiting CDK2, it can disrupt the cell cycle, leading to apoptosis in cancer cells . The compound’s structure allows it to form hydrogen bonds and other interactions with the active site of CDK2, enhancing its inhibitory activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-imino-2-methyl-6,8-diphenyl-5,8-dihydro-4H-thiopyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-3(6H)-amine apart is its unique combination of thiopyrano, thieno, and pyrimidine rings. This structure not only enhances its chemical reactivity but also its potential biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-imino-5-methyl-10,12-diphenyl-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4S2/c1-13-25-22-18(21(23)26(13)24)16-12-17(14-8-4-2-5-9-14)27-19(20(16)28-22)15-10-6-3-7-11-15/h2-11,17,19,23H,12,24H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDQFFDUGYETJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C3=C(S2)C(SC(C3)C4=CC=CC=C4)C5=CC=CC=C5)C(=N)N1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-imino-5-methyl-10,12-diphenyl-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-4-amine
Reactant of Route 2
3-imino-5-methyl-10,12-diphenyl-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-4-amine
Reactant of Route 3
3-imino-5-methyl-10,12-diphenyl-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-4-amine
Reactant of Route 4
3-imino-5-methyl-10,12-diphenyl-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-4-amine
Reactant of Route 5
3-imino-5-methyl-10,12-diphenyl-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-4-amine
Reactant of Route 6
3-imino-5-methyl-10,12-diphenyl-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-4-amine

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